molecular formula C10H16N4O2 B1449808 2-Amino-6-[3-(hydroxymethyl)piperidin-1-YL]pyrimidin-4(3H)-one CAS No. 1199215-84-3

2-Amino-6-[3-(hydroxymethyl)piperidin-1-YL]pyrimidin-4(3H)-one

Cat. No. B1449808
CAS RN: 1199215-84-3
M. Wt: 224.26 g/mol
InChI Key: GCOSZWZVCNBYSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Amino-6-[3-(hydroxymethyl)piperidin-1-YL]pyrimidin-4(3H)-one” is a chemical compound . It has a diaminopyrimidine core with a substituted 4-piperidine moiety .

Scientific Research Applications

Proteomics Research

This compound is utilized in proteomics research as a reference standard for protein characterization . Its unique structure allows for the identification and quantification of proteins, which is crucial in understanding the proteome’s complexity and dynamics.

Drug Development

As a building block in medicinal chemistry, this compound is used in the synthesis of potential pharmacological agents . Its pyrimidine core is a key feature in many drugs, and modifications to its structure can lead to new therapeutic candidates with improved efficacy and safety profiles .

Biological Studies

In biological research, this compound serves as an analytical reagent for studying biochemical processes. It can be used to investigate nucleic acid interactions and enzyme activities, given its resemblance to nucleotide bases .

Chemical Synthesis

This compound is a versatile intermediate in organic synthesis . It can undergo various chemical reactions, such as alkylation, acylation, and condensation, to create a wide array of derivatives with potential applications in different chemical industries .

Material Science

In the field of material science , derivatives of this compound could be explored for their electronic properties. The pyrimidine ring can participate in pi-stacking interactions, which are valuable in the design of organic semiconductors and conductive materials .

Agricultural Chemistry

This compound’s derivatives can be investigated for their use in agricultural chemistry as part of pesticides or herbicides. The pyrimidine moiety is commonly found in compounds with biological activity against a range of plant pathogens .

properties

IUPAC Name

2-amino-4-[3-(hydroxymethyl)piperidin-1-yl]-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O2/c11-10-12-8(4-9(16)13-10)14-3-1-2-7(5-14)6-15/h4,7,15H,1-3,5-6H2,(H3,11,12,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCOSZWZVCNBYSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=CC(=O)NC(=N2)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-[3-(hydroxymethyl)piperidin-1-YL]pyrimidin-4(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Amino-6-[3-(hydroxymethyl)piperidin-1-YL]pyrimidin-4(3H)-one
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2-Amino-6-[3-(hydroxymethyl)piperidin-1-YL]pyrimidin-4(3H)-one
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2-Amino-6-[3-(hydroxymethyl)piperidin-1-YL]pyrimidin-4(3H)-one

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